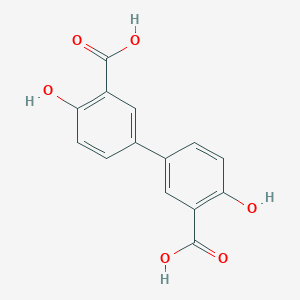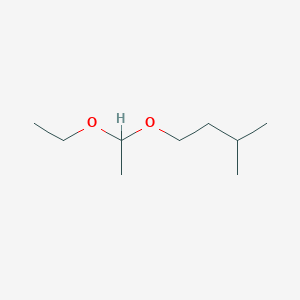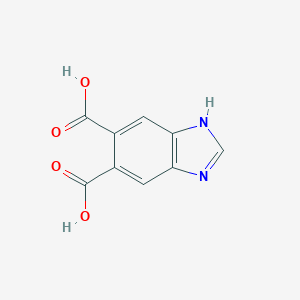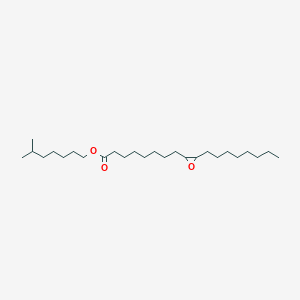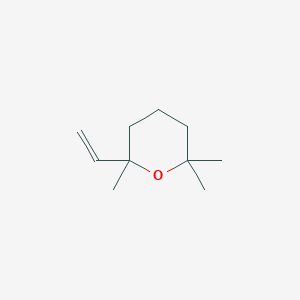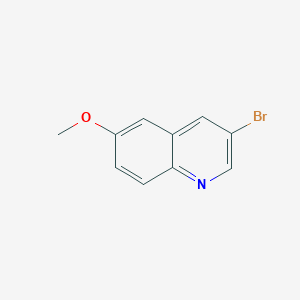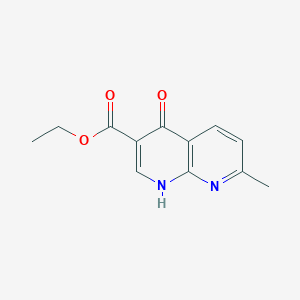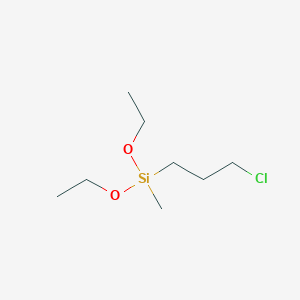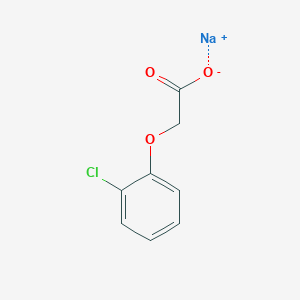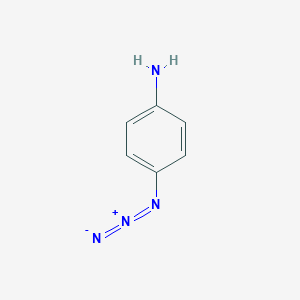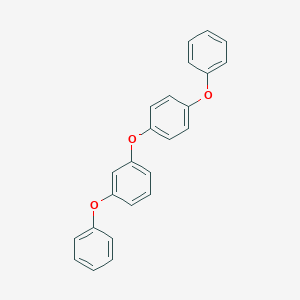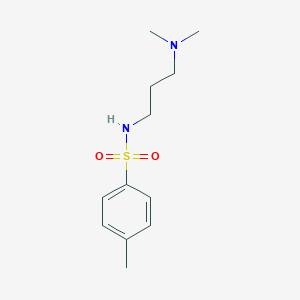
N-(3-Dimethylaminopropyl)-p-toluenesulfonamide
Übersicht
Beschreibung
N-(3-Dimethylaminopropyl)-p-toluenesulfonamide, commonly known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. DMTS is a sulfonamide derivative that is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique chemical properties make it an essential component in many scientific research applications.
Wirkmechanismus
DMTS acts as a nucleophile and reacts with electrophilic compounds. It can also form hydrogen bonds with other molecules, making it an essential component in many chemical reactions. DMTS is also known for its ability to stabilize proteins and peptides, making it an essential component in the synthesis of these compounds.
Biochemische Und Physiologische Effekte
DMTS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and carbonic anhydrase. DMTS has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
DMTS is an essential component in many scientific research applications due to its unique chemical properties. Its ability to stabilize proteins and peptides makes it an essential component in the synthesis of these compounds. However, DMTS has some limitations, including its toxicity and potential for skin irritation.
Zukünftige Richtungen
There are several future directions for research involving DMTS. One area of research is the synthesis of new organic compounds using DMTS as a reagent. Another area of research is the use of DMTS in the synthesis of peptides and proteins. Additionally, there is potential for the use of DMTS in drug discovery, as it has been shown to have anti-inflammatory and analgesic effects. Further research is needed to fully understand the potential applications of DMTS in scientific research.
Wissenschaftliche Forschungsanwendungen
DMTS has been extensively used in scientific research due to its diverse range of applications. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. DMTS is also used as a reagent in the synthesis of peptides and proteins.
Eigenschaften
CAS-Nummer |
10256-77-6 |
|---|---|
Produktname |
N-(3-Dimethylaminopropyl)-p-toluenesulfonamide |
Molekularformel |
C12H20N2O2S |
Molekulargewicht |
256.37 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H20N2O2S/c1-11-5-7-12(8-6-11)17(15,16)13-9-4-10-14(2)3/h5-8,13H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
MFLRGXNDNKRSKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C |
Andere CAS-Nummern |
10256-77-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

